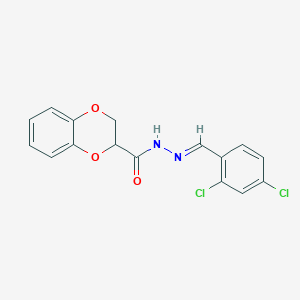
6-bromo-3-(4-methoxyphenyl)-2,4(1H,3H)-quinazolinedione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-bromo-3-(4-methoxyphenyl)-2,4(1H,3H)-quinazolinedione is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as PD 153035 and is a potent inhibitor of the epidermal growth factor receptor (EGFR). In
Wirkmechanismus
The mechanism of action of 6-bromo-3-(4-methoxyphenyl)-2,4(1H,3H)-quinazolinedione involves inhibition of the tyrosine kinase activity of the epidermal growth factor receptor (EGFR). This inhibition prevents the activation of downstream signaling pathways that are involved in cell growth and proliferation. The inhibition of EGFR has been shown to induce apoptosis in cancer cells, which makes this compound a potential candidate for cancer therapy.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 6-bromo-3-(4-methoxyphenyl)-2,4(1H,3H)-quinazolinedione have been extensively studied. This compound has been shown to inhibit the growth of various types of cancer cells, including breast cancer, lung cancer, and colon cancer. In addition, this compound has been shown to induce apoptosis in cancer cells and inhibit angiogenesis, which is the process by which new blood vessels are formed to supply nutrients to tumors.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 6-bromo-3-(4-methoxyphenyl)-2,4(1H,3H)-quinazolinedione in lab experiments include its potency as an EGFR inhibitor, its selectivity for EGFR over other receptor tyrosine kinases, and its ability to induce apoptosis in cancer cells. However, the limitations of using this compound in lab experiments include its poor solubility in water, which can make it difficult to administer in vivo, and its potential toxicity at high doses.
Zukünftige Richtungen
There are several future directions for research on 6-bromo-3-(4-methoxyphenyl)-2,4(1H,3H)-quinazolinedione. One direction is to explore the potential of this compound in combination therapy with other cancer drugs. Another direction is to investigate the potential of this compound in the treatment of other diseases that involve EGFR signaling, such as psoriasis and Alzheimer's disease. Additionally, future research could focus on developing more potent and selective EGFR inhibitors based on the structure of 6-bromo-3-(4-methoxyphenyl)-2,4(1H,3H)-quinazolinedione.
Synthesemethoden
The synthesis of 6-bromo-3-(4-methoxyphenyl)-2,4(1H,3H)-quinazolinedione involves a series of chemical reactions. The starting material for the synthesis is 4-methoxybenzaldehyde, which is reacted with ethyl acetoacetate to form 4-methoxyphenyl-3-buten-2-one. This intermediate is then reacted with 2-aminobenzoic acid to form 6-bromo-3-(4-methoxyphenyl)-2,4(1H,3H)-quinazolinedione. The synthesis of this compound has been optimized to provide high yields and purity.
Wissenschaftliche Forschungsanwendungen
6-bromo-3-(4-methoxyphenyl)-2,4(1H,3H)-quinazolinedione has been extensively studied for its potential applications in scientific research. This compound is a potent inhibitor of the epidermal growth factor receptor (EGFR), which is a transmembrane receptor that plays a critical role in cell growth and proliferation. Inhibition of EGFR has been shown to have therapeutic potential in the treatment of various types of cancer.
Eigenschaften
IUPAC Name |
6-bromo-3-(4-methoxyphenyl)-1H-quinazoline-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrN2O3/c1-21-11-5-3-10(4-6-11)18-14(19)12-8-9(16)2-7-13(12)17-15(18)20/h2-8H,1H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFYFLHGWSGWNNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)C3=C(C=CC(=C3)Br)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-bromo-3-(4-methoxyphenyl)quinazoline-2,4(1H,3H)-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-(2-naphthyl)-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5812397.png)


![3-[2-(2-chlorophenoxy)ethyl]-4(3H)-quinazolinone](/img/structure/B5812431.png)
![2-(3,4-dimethylphenoxy)-N-[4-(1-pyrrolidinyl)phenyl]acetamide](/img/structure/B5812439.png)

![4,5-dichloro-2-[4-chloro-3-(trifluoromethyl)phenyl]-3(2H)-pyridazinone](/img/structure/B5812451.png)
![methyl 2-{[3-(4-chlorophenyl)acryloyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5812470.png)




![N-{[(4-acetylphenyl)amino]carbonothioyl}-2-fluorobenzamide](/img/structure/B5812509.png)
![N-(2-methylphenyl)-N-[2-oxo-2-(1-piperidinyl)ethyl]methanesulfonamide](/img/structure/B5812514.png)